An In-depth Technical Guide to the Core Properties of 2-Pyridinecarboxaldehyde
An In-depth Technical Guide to the Core Properties of 2-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 2-Pyridinecarboxaldehyde (also known as picolinaldehyde). An essential building block in synthetic chemistry, this aromatic aldehyde serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and novel materials. This document details its physicochemical characteristics, spectroscopic profile, and established experimental protocols for its synthesis and derivatization. Furthermore, it explores its emerging role in targeted protein degradation, highlighting its significance in contemporary drug discovery. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations and biological pathways are illustrated with detailed diagrams.
Core Chemical and Physical Properties
2-Pyridinecarboxaldehyde is a colorless to light yellow liquid at room temperature, possessing a characteristic pyridine-like odor.[1] Its core properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO | [2] |
| Molecular Weight | 107.11 g/mol | [2] |
| CAS Number | 1121-60-4 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -21 to -22 °C | [3] |
| Boiling Point | 181-182 °C | [3] |
| Density | 1.126 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.536 | [3] |
| Flash Point | 54.4 °C | [3] |
| Vapor Pressure | 0.906 mmHg at 25 °C | [3] |
Table 2: Solubility and Spectroscopic Data
| Property | Value | Reference(s) |
| Solubility in Water | Miscible | [2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether | [3] |
| ¹H NMR (CDCl₃, ppm) | δ 10.09 (s, 1H, CHO), 8.80 (d, 1H), 7.96 (t, 1H), 7.88 (d, 1H), 7.54 (m, 1H) | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 193.5 (CHO), 152.8, 150.2, 136.9, 127.8, 121.5 | [4] |
| IR (neat, cm⁻¹) | ~1700 (C=O stretch), ~2840, ~2700 (aldehyde C-H stretch) | [5] |
| Mass Spectrum (m/z) | 107 (M+), 106, 79, 78, 52, 51 | [6] |
Synthesis and Purification: Experimental Protocols
The most common and well-established method for the synthesis of 2-Pyridinecarboxaldehyde is the oxidation of 2-methylpyridine (B31789) (2-picoline). A robust, multi-step procedure is detailed below.
Synthesis of 2-Pyridinecarboxaldehyde from 2-Picoline
This synthesis involves a three-step process: chlorination of 2-picoline, hydrolysis to 2-pyridinemethanol (B130429), and subsequent oxidation to the final product.
Caption: Workflow for the synthesis of 2-Pyridinecarboxaldehyde.
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-picoline (1.0 eq.), trichloroisocyanuric acid (1.1 eq.), and a catalytic amount of benzoyl peroxide.
-
Add a suitable solvent such as carbon tetrachloride.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid byproducts and wash with the solvent.
-
The filtrate containing the product can be used directly in the next step or purified by distillation under reduced pressure.
-
To the crude 2-(trichloromethyl)pyridine, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture with stirring. The hydrolysis progress should be monitored.
-
After the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium carbonate or sodium hydroxide) to a neutral or slightly basic pH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-pyridinemethanol.
-
Dissolve the crude 2-pyridinemethanol in a suitable solvent such as dichloromethane.
-
Add activated manganese dioxide (a significant excess, e.g., 5-10 eq.) in portions to the stirred solution.
-
Stir the suspension at room temperature for several hours to overnight. Monitor the reaction by TLC or GC.
-
Upon completion, filter the mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad thoroughly with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude 2-Pyridinecarboxaldehyde.
Purification
Crude 2-Pyridinecarboxaldehyde is typically purified by vacuum distillation .[7]
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude 2-Pyridinecarboxaldehyde in the distillation flask.
-
Gradually reduce the pressure and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 63-65 °C at 1.73 kPa).[8]
Key Reactions and Applications in Drug Development
2-Pyridinecarboxaldehyde is a versatile precursor for a variety of important molecules in the pharmaceutical industry. Its aldehyde functionality readily undergoes condensation reactions, particularly with amines to form Schiff bases, and can be further modified to generate a diverse range of heterocyclic compounds.
Synthesis of Pralidoxime (B1201516)
Pralidoxime is an important antidote for organophosphate poisoning and its synthesis utilizes 2-Pyridinecarboxaldehyde as a key starting material.[9]
Caption: Synthetic workflow for Pralidoxime.
-
Oxime Formation: Dissolve 2-Pyridinecarboxaldehyde in a suitable solvent mixture like ethanol and water. Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to neutralize the HCl. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, 2-pyridinealdoxime, can be isolated by extraction and solvent removal.
-
N-Methylation: Dissolve the 2-pyridinealdoxime in a solvent such as acetone. Add methyl iodide and reflux the mixture for several hours. The product, pralidoxime iodide, will precipitate out of the solution upon cooling and can be collected by filtration.
Synthesis of Bisacodyl (B1667424)
Bisacodyl is a common stimulant laxative, and its synthesis involves the acid-catalyzed condensation of 2-Pyridinecarboxaldehyde with phenol.[10]
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Condensation: In a reaction vessel, combine 2-Pyridinecarboxaldehyde and an excess of phenol. Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as sulfuric acid, while maintaining a low temperature.[10] Stir the reaction mixture at a controlled temperature (e.g., 0-15 °C) for a few hours.[10]
-
Work-up and Isolation: After the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) to a pH of approximately 7.[11] This will precipitate the crude product, 4,4'-(2-pyridylmethylene)bisphenol.
-
Acetylation: The crude bisphenol intermediate is then acetylated using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or sodium hydroxide, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[11]
-
Purification: The final product, bisacodyl, is purified by recrystallization from a suitable solvent, such as ethanol.[11]
Schiff Base Formation
2-Pyridinecarboxaldehyde readily reacts with primary amines to form Schiff bases (imines), which are valuable ligands in coordination chemistry and intermediates in organic synthesis.
-
Dissolve 2-Pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
Add the primary amine (1.0 eq.) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from 30 minutes to several hours.[12]
-
The formation of the Schiff base is often indicated by a color change or the precipitation of the product.
-
The product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification, often by recrystallization.
Role in Targeted Protein Degradation (TPD)
A groundbreaking application of 2-Pyridinecarboxaldehyde has recently emerged in the field of targeted protein degradation (TPD). It has been identified as a novel electrophilic warhead capable of recruiting the E3 ubiquitin ligase FBXO22.[13][14]
Mechanism of FBXO22 Recruitment
2-Pyridinecarboxaldehyde, when incorporated into a degrader molecule, acts as a reactive handle. It forms a reversible thioacetal with a specific cysteine residue (Cys326) on FBXO22.[14][15] This covalent interaction facilitates the formation of a ternary complex between the target protein (linked to the other end of the degrader molecule), FBXO22, and the broader E3 ligase machinery. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Signaling Pathway: FBXO22-mediated Protein Degradation
Caption: Mechanism of 2-PCA-mediated protein degradation via FBXO22.
This novel mechanism expands the toolbox for designing new therapeutic agents that can eliminate disease-causing proteins, offering a promising avenue for the development of drugs against previously "undruggable" targets.
Safety and Handling
2-Pyridinecarboxaldehyde is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed and can cause skin and eye irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
2-Pyridinecarboxaldehyde is a cornerstone of pyridine chemistry with a rich history of application in the synthesis of pharmaceuticals and other valuable compounds. Its fundamental properties are well-characterized, and its synthesis is achievable through established protocols. The recent discovery of its role in targeted protein degradation has breathed new life into the study of this molecule, positioning it as a key player in the future of drug discovery. This guide serves as a foundational resource for researchers looking to harness the potential of 2-Pyridinecarboxaldehyde in their scientific endeavors.
References
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